![molecular formula C14H10BrFO2 B2537827 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 428469-51-6](/img/structure/B2537827.png)
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is a compound that can be associated with various research studies focusing on the synthesis and characterization of brominated benzaldehyde derivatives. These studies explore different synthetic routes, structural analyses, and potential applications of such compounds in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated benzaldehydes often involves halogenation reactions, where bromine is introduced into the benzaldehyde structure. For instance, the synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde was achieved by reacting 3-tert-butyl-2-hydroxybenzaldehyde with bromine under optimal conditions involving ethanol as a solvent and a controlled temperature of 60°C for 8 hours, yielding the desired product confirmed by 1H-NMR . Similarly, the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, although not the same compound, provides insight into the bromination process of aromatic compounds, which could be analogous to the synthesis of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be analyzed using various spectroscopic techniques. For example, the study of 2-Bromo-5-fluorobenzaldehyde revealed that the benzaldehyde oxygen atom is trans to the 2-bromo substituent, and the crystal structure showed short Br-F interactions and offset face-to-face π-stacking interactions . These structural features could be similar in 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde, given the presence of bromine and a potential fluorine substituent in the molecule.
Chemical Reactions Analysis
Brominated benzaldehydes can undergo various chemical reactions, including nucleophilic addition and cyclization. The stereoselective synthesis of Tetrahydro-5H-benzo[c]fluorene involved a ring-closing metathesis (RCM) followed by acid-mediated transannular cyclization/nucleophilic addition, showcasing the reactivity of such compounds . Additionally, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes involved characterizing the favored conformations and predicting the reactivity through computational analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be deduced from their molecular structure and reactivity. For instance, the crystal structure analysis of 2-Bromo-5-fluorobenzaldehyde provided insights into the intermolecular interactions that could influence the compound's physical properties, such as melting point and solubility . The computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes offered predictions on molecular properties like HOMO-LUMO gaps, which are relevant for understanding the chemical stability and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde has been a subject of interest in chemical research, particularly in the synthesis and characterization of novel organic compounds. For instance, Balachander and Manimekalai (2017) explored the synthesis, spectral, and computational analysis of related compounds, including 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, highlighting the utility of such compounds in detailed structural analysis and theoretical optimization studies (Balachander & Manimekalai, 2017). Similarly, Capperucci et al. (2009) demonstrated the use of organothiosilanes in synthesizing functionalized benzothiophenes and benzofurans, indicating the versatility of halogenated benzaldehydes in organic synthesis (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).
Antioxidant and Cytotoxic Activities
Research on the biological activities of halogenated benzaldehydes has also been conducted. Hawas et al. (2021) isolated halo-phenolic metabolites from the Red Sea alga Avrainvillea amadelpha, including compounds structurally related to 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde, and assessed their in vitro antioxidant and cytotoxic activities, underscoring the potential biomedical applications of such compounds (Hawas, Abou El-Kassem, Al-farawati, & Shaher, 2021).
Synthetic Methodologies
The development of synthetic methodologies involving halogenated benzaldehydes has been a key area of research. For example, a scalable synthesis of thromboxane receptor antagonists was detailed by W. and Mason (1998), showcasing a regioselective Heck cross-coupling strategy that utilizes related compounds as intermediates, indicating the importance of such halogenated benzaldehydes in pharmaceutical synthesis (W. & Mason, 1998).
Applications in Ligand Design
The compound's structural features also enable its application in ligand design for metal complexation, as demonstrated by Dong et al. (2012), who synthesized Cu(II) complexes using benzaldehyde ortho-oxime ligands related to 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde. These complexes were characterized for their structural properties and potential applications in catalysis and materials science (Dong, Wang, Gong, Tong, Sun, & Gao, 2012).
Catalytic Oxidation Studies
Additionally, the effects of halogen substituents on the catalytic oxidation of benzyl alcohols have been investigated by Bikas et al. (2017), highlighting the role of similar compounds in understanding the influence of structural modifications on catalytic efficiency and selectivity (Bikas, Shahmoradi, Noshiranzadeh, Emami, & Reinoso, 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMKDYCXFUJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)
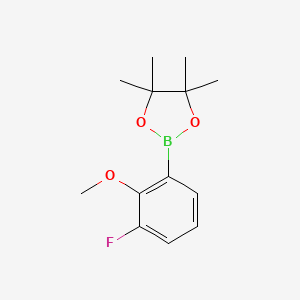
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)
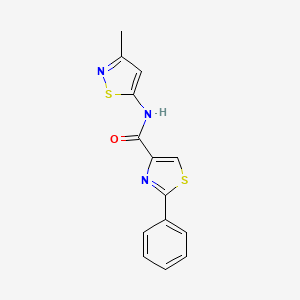
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)
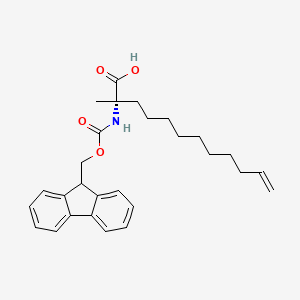
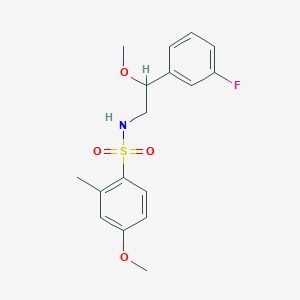

![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)
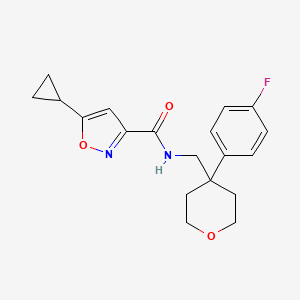
![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)